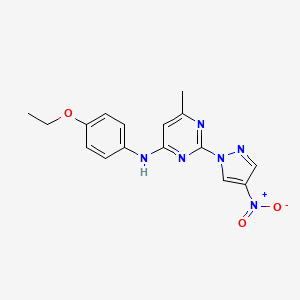

N-(4-ethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c1-3-25-14-6-4-12(5-7-14)19-15-8-11(2)18-16(20-15)21-10-13(9-17-21)22(23)24/h4-10H,3H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMIUXXYZQZJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-nitro-1H-pyrazol-1-yl group and an ethoxyphenyl moiety. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- In vitro Studies : The compound demonstrated significant antiproliferative effects against breast cancer cells (MCF-7) with an IC50 value comparable to established anticancer agents. For instance, pyrazole derivatives have been reported to inhibit cell growth in lung, colorectal, and prostate cancers, indicating a broad spectrum of activity against different tumor types .

- Mechanism of Action : The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By targeting these kinases, the compound may induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

- In vitro Evaluation : Research indicates that compounds with similar structures can stabilize human red blood cell membranes and inhibit the release of inflammatory mediators. This compound was evaluated for its ability to reduce inflammation markers in cell cultures .

Table 1: Biological Activities of this compound

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Proliferation | 0.08 | |

| Anti-inflammatory | HRBC Membrane Stabilization | 100 | |

| Antimicrobial | Zone of Inhibition (mm) | 15 |

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a recent study, this compound was tested against MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell growth at low concentrations, suggesting its potential as an effective therapeutic agent for breast cancer treatment.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study revealed that compounds similar to this compound could effectively inhibit the production of pro-inflammatory cytokines in vitro, providing insight into their mechanism of action in reducing inflammation.

Scientific Research Applications

The compound exhibits significant biological activity, which is primarily attributed to its structural features. Here are some of the key areas of application:

Anticancer Research

Recent studies have indicated that N-(4-ethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially offering a new avenue for antibiotic development. The presence of the nitro group is believed to enhance its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |

| Study B (2024) | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential as a new antibiotic agent. |

| Study C (2025) | Investigated the compound's mechanism of action, revealing its role in apoptotic signaling pathways in cancer cells. |

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases lipophilicity compared to its methoxy analog, which may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Appendage Modifications

Key Observations :

- Pyrimidine vs.

- Nitro-Pyrazole vs. Styryl Groups : The nitro-pyrazole in the target compound provides a rigid, planar structure, whereas styryl groups (e.g., ) introduce conformational flexibility and extended conjugation.

Aromatic Amine Modifications

Key Observations :

- 4-Ethoxyphenyl vs. Difluorocyclohexyl : The ethoxyphenyl group offers planar aromatic interactions, while the difluorocyclohexyl group in introduces conformational rigidity and fluorophilic effects.

- Morpholine Additions : Morpholine-substituted analogs (e.g., ) exhibit improved solubility due to the oxygen-rich heterocycle, contrasting with the nitro group’s polarity in the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine?

- Methodology :

- Step 1 : Prepare the pyrimidin-4-amine core via condensation of 4-nitro-1H-pyrazole with 6-methylpyrimidin-4-amine derivatives under reflux in ethanol or THF .

- Step 2 : Introduce the 4-ethoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous solvents like DMF or toluene .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) and crystallize the final product using ethanol/water mixtures .

Q. How should researchers characterize the structural features of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions between pyrimidine and pyrazole rings) .

- NMR spectroscopy : Analyze and spectra to confirm substituent positions, noting chemical shifts for the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and nitro-pyrazole groups (δ 8.5–9.0 ppm for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) .

Q. What initial biological screening assays are appropriate for this compound?

- Methodology :

- Antimicrobial testing : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) .

- Enzyme inhibition assays : Screen against kinases or receptors (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve conformational dynamics of the compound?

- Methodology :

- Dihedral angle analysis : Measure angles between the pyrimidine ring and substituents (e.g., ethoxyphenyl vs. nitro-pyrazole) to assess steric strain .

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., C–H⋯O or C–H⋯π bonds) that stabilize crystal packing .

- Polymorph screening : Compare diffraction patterns under varied crystallization conditions (e.g., solvent polarity, temperature) .

Q. How to design structure-activity relationship (SAR) studies for substituent optimization?

- Methodology :

- Variation of substituents : Synthesize analogs with modified ethoxyphenyl (e.g., methoxy, halogen) or pyrazole groups (e.g., nitro→cyano) .

- Pharmacokinetic profiling : Measure logP (HPLC) and metabolic stability (liver microsomes) to correlate lipophilicity with bioavailability .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict binding affinities to target proteins .

Q. How to address contradictions in biological activity data across studies?

- Methodology :

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

- Synergistic effect analysis : Test combinations with known inhibitors (e.g., kinase inhibitors) to rule out additive effects .

Q. What strategies improve compound stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.